molecular formula C14H21N3O2 B15238919 Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate

Cat. No.: B15238919
M. Wt: 263.34 g/mol
InChI Key: QNEVYUOYQNDIEJ-UHFFFAOYSA-N
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Description

Hexyl (E)-(amino(4-aminophenyl)methylene)carbamate (CAS 1307233-93-7) is a carbamate derivative featuring a hexyl chain, an amino-substituted phenyl group, and a methylenecarbamate functional group. Its molecular formula is C₁₄H₂₂ClN₃O₂ (as the hydrochloride salt), with an average molecular weight of 299.799 g/mol and a monoisotopic mass of 299.140055 Da . The hydrochloride salt form enhances solubility and stability in aqueous systems, making it suitable for formulation studies .

Key identifiers include:

  • ChemSpider ID: 30647164
  • MDL Number: MFCD27920522
  • Synonyms: Hexyl[(4-aminophenyl)(imino)methyl] carbonate hydrochloride (IUPAC name) .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 4-(Hexyloxycarbonylamidino)-nitrobenzene

Reaction Mechanism and Conditions

The reduction of 4-(hexyloxycarbonylamidino)-nitrobenzene to Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate involves catalytic hydrogenation under hydrogen gas (H₂) pressure. Palladium on charcoal (Pd/C) serves as the catalyst, facilitating the selective reduction of the nitro group to an amine while preserving the carbamate functionality.

Key Parameters
  • Catalyst Loading : 5–10% Pd/C by weight relative to the substrate.
  • Hydrogen Pressure : 1–5 bar, though exact pressures are unspecified in disclosed protocols.
  • Solvent System : Methanol or ethanol, selected for their compatibility with Pd/C and ability to dissolve nitro intermediates.
  • Temperature : Ambient to 50°C, balancing reaction rate and side-product formation.
Work-up and Isolation

Post-reduction, the catalyst is removed via filtration, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol or acetone, yielding the target compound in 70–85% purity.

Coupling of 4-Aminobenzimidamide with Hexyl Chloroformate

Reaction Design and Optimization

This method involves the nucleophilic coupling of 4-aminobenzimidamide with n-hexylchloroformate in the presence of a base. Sodium hydroxide (NaOH) in acetone is the preferred system, deprotonating the amine to enhance nucleophilicity and drive the reaction to completion.

Reaction Stoichiometry
  • Molar Ratio : 1:1.2 (4-aminobenzimidamide : hexyl chloroformate) to ensure excess electrophile for complete conversion.
  • Base Concentration : 1–2 equivalents of NaOH, preventing side reactions such as hydrolysis of the chloroformate.
Solvent and Temperature Effects
  • Solvent : Acetone is optimal due to its polarity, which stabilizes the transition state and dissolves both reactants. Alternative solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may be used but require adjustments to base strength.
  • Temperature : 0–25°C, minimizing thermal degradation of the chloroformate.
Industrial-Scale Considerations

For large-scale production, toluene replaces acetone to reduce costs and improve solvent recovery. Triethylamine (TEA) is substituted for NaOH in non-aqueous systems, achieving comparable yields (75–90%) while simplifying waste management.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Method Catalyst/Reagent Solvent Temperature Yield Purity Source
Catalytic Hydrogenation Pd/C, H₂ Methanol 25–50°C 70–85% 90–95%
Chloroformate Coupling NaOH, Hexyl Cl-CO₂ Acetone 0–25°C 75–90% 85–92%

Advantages and Limitations

  • Catalytic Hydrogenation :
    • Pros: High selectivity, minimal byproducts.
    • Cons: Requires specialized equipment for H₂ handling; catalyst cost.
  • Chloroformate Coupling :
    • Pros: Scalable, adaptable to diverse solvents.
    • Cons: Sensitivity to moisture; base-induced side reactions.

Salt Formation and Purification Strategies

Hydrochloride Salt Preparation

The free base of this compound is treated with hydrochloric acid (HCl) in ethanol or methanol to form the hydrochloride salt, enhancing stability and crystallinity.

Crystallization Conditions
  • Acid Concentration : 1–2 equivalents of HCl to ensure complete protonation.
  • Antisolvent Addition : Dropwise addition of diethyl ether or hexane induces crystallization, yielding >95% pure hydrochloride salt.

Industrial-Scale Process Design

Dynamic Kinetic Resolution in Solvent Systems

Adapting methodologies from related carbamate syntheses, industrial processes employ toluene or THF to improve mixing and heat transfer. Continuous flow reactors are explored to enhance throughput and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s antioxidant properties also contribute to its mechanism of action by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of Hexyl (E)-(amino(4-aminophenyl)methylene)carbamate, a comparison with structurally related carbamates and aryl-substituted compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Hexyl (E)-(amino(4-aminophenyl)methylene)carbamate hydrochloride C₁₄H₂₂ClN₃O₂ 299.799 Hexyl chain, 4-aminophenyl, methylenecarbamate Pharmaceutical intermediate; potential use in drug delivery due to solubility .
(E)-Hexyl (amino(4-((5-(3-amino-3-oxopropyl)pyridin-2-yl)benzimidazol)phenyl)methylene)carbamate (Dabigatran Impurity) C₃₀H₃₄N₈O₃ 566.65 Hexyl chain, benzimidazole, pyridine, carbamate High-purity impurity standard for anticoagulant quality control .
Benzyl (4-aminophenyl)carbamate C₁₄H₁₄N₂O₂ 242.28 Benzyl group, 4-aminophenyl, carbamate Antimicrobial agent; simpler structure with lower molecular complexity .

Key Observations:

Structural Complexity: The target compound’s 4-aminophenyl and hexyl groups confer hydrophobicity, whereas the hydrochloride salt improves aqueous compatibility . In contrast, the Dabigatran impurity includes a benzimidazole-pyridine core, enhancing its binding affinity to thrombin but increasing steric hindrance . Benzyl (4-aminophenyl)carbamate lacks the hexyl chain and methylenecarbamate group, resulting in reduced steric bulk and simpler reactivity .

Physicochemical Properties: The hydrochloride salt of Hexyl (E)-(amino(4-aminophenyl)methylene)carbamate has a higher molecular weight (299.799 g/mol) compared to benzyl carbamate derivatives (242.28 g/mol), influencing solubility and diffusion kinetics . The Dabigatran impurity’s extended aromatic system (566.65 g/mol) likely reduces solubility in polar solvents compared to the target compound .

Applications :

  • The target compound is prioritized for drug formulation due to its balance of hydrophobicity and salt-mediated solubility .
  • The Dabigatran impurity serves as a critical reference material in pharmacokinetic studies, highlighting the role of structural modifications in biological activity .

Research Findings and Industrial Relevance

Recent studies emphasize the following:

  • Synthetic Versatility: The 4-aminophenyl group in Hexyl (E)-(amino(4-aminophenyl)methylene)carbamate allows for selective functionalization, enabling its use as a building block in protease inhibitor synthesis .
  • Stability: Comparative thermogravimetric analysis (TGA) of carbamate derivatives indicates that hydrochloride salts exhibit superior thermal stability (decomposition >200°C) versus non-salt forms .
  • Biomedical Potential: While benzyl carbamates show antimicrobial activity, the hexyl chain in the target compound may enhance cell membrane penetration, a property under investigation in oncology research .

Biological Activity

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, potential therapeutic applications, and relevant research findings.

Overview

This compound, also known as Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate, is recognized for its stability and reactivity, making it suitable for various scientific research applications. Its structure allows it to interact with specific enzymes and proteins, influencing biological processes such as enzyme inhibition and cellular metabolism.

The primary mechanism of action for this compound involves its binding to target enzymes, particularly acetylcholinesterase (AChE). This interaction inhibits AChE activity, preventing the breakdown of acetylcholine, which is crucial for neurotransmission in neuronal cells. The formation of a stable enzyme-inhibitor complex blocks the enzyme's catalytic function, leading to enhanced neurotransmitter availability.

  • Enzyme Interaction : The compound has been shown to bind through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-substrate complex.
  • Cellular Effects : It influences cell signaling pathways and gene expression related to metabolic processes. In neuronal cells, it modulates neurotransmitter release by affecting AChE activity.

Case Studies and Experimental Data

  • Inhibition Studies : Laboratory studies have demonstrated that this compound effectively inhibits AChE at low concentrations without significant toxicity. However, higher doses can lead to neurotoxic effects and disruptions in cellular processes.
  • Dosage Effects : Research indicates that there is a threshold effect where a specific dosage range results in maximal therapeutic benefits. Long-term exposure studies reveal that while the compound is stable under standard conditions, its biological activity may degrade over time.
  • Metabolic Pathways : The compound plays a role in neurotransmitter metabolism by influencing the levels of metabolites involved in neurotransmission. It interacts with metabolic enzymes, affecting overall cellular energy production.

Potential Therapeutic Applications

This compound is being investigated for various therapeutic applications:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceutical compounds, including potential antithrombotic agents like Dabigatran Etexilate .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, warranting further investigation into its potential use as an antimicrobial agent.
  • Anticancer Research : The modulation of enzyme activity by this compound suggests possible applications in cancer therapy by inhibiting cell proliferation pathways.

Summary Table of Biological Activity

Activity Type Description
Enzyme InhibitionInhibits acetylcholinesterase activity
Cellular EffectsModulates neurotransmitter release and gene expression
Antimicrobial ActivityPotential antimicrobial properties under investigation
Anticancer ActivityPossible inhibition of cancer cell proliferation pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride, and how can impurities be minimized during synthesis?

  • Methodological Answer : The compound is synthesized via carbamate coupling reactions, often involving activated intermediates like isocyanates or carbamoyl chlorides. Key steps include:

  • Step 1 : Condensation of 4-aminophenyl derivatives with hexyl carbamates under anhydrous conditions .
  • Step 2 : Purification via recrystallization or chromatography to remove byproducts such as Dabigatran Etexilate Impurity V .
  • Analytical Control : Monitor reaction progress using HPLC-MS to detect intermediates like ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Impurity 19) .

Q. How can the methylene and carbamate groups in the compound be characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methylene group (δH ~3.47 ppm, δC ~37.7 ppm) shows coupling with adjacent protons in COSY spectra, while the carbamate carbonyl resonates at δC ~155–160 ppm .
  • HRMS : Confirm molecular weight (C₁₄H₂₁ClN₃O₂, exact mass 299.796) and fragmentation patterns to distinguish from structural analogs like tert-butyl carbamates .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., hexyl vs. methyl) in the carbamate moiety influence biological activity in neuroprotective or anticoagulant applications?

  • Methodological Answer : Structure–activity relationship (SAR) studies reveal:

  • Chain Length : Hexyl carbamates (e.g., 8e) show moderate cell viability (78%) but reduced metabolic stability compared to methyl derivatives (97% viability) due to increased lipophilicity .
  • Steric Effects : Branched chains (e.g., isobutyl) reduce activity (63% viability) by hindering receptor binding, while linear chains (allyl, 85%) balance steric and electronic effects .
  • Table 1 : Activity trends for carbamate homologs:
Carbamate ChainCell Viability (%)MPO Score
Methyl (8a)97>4
Hexyl (8e)78<4
Allyl (8f)85>4

Q. What mechanistic insights explain the preference for carbamates over amides or ureas in targeting receptors like the constitutive androstane receptor (CAR)?

  • Methodological Answer : Carbamates enhance binding through:

  • Hydrogen Bonding : The carbamate oxygen acts as a weak H-bond acceptor, improving affinity for hydrophobic pockets in CAR .
  • Metabolic Stability : Unlike amides, carbamates resist enzymatic hydrolysis, prolonging half-life in vivo .
  • Electron Effects : Electron-withdrawing substituents (e.g., chloroethyl) improve activity (89% viability) by modulating carbamate electrophilicity .

Q. How can contradictory data on carbamate toxicity (e.g., 2-chloroethyl vs. trichloroethyl derivatives) be resolved in preclinical studies?

  • Methodological Answer :

  • Toxicity Screening : Use in vitro assays (e.g., CYP450 inhibition) to differentiate toxicity (e.g., 2-chloroethyl analog at 54% viability vs. trichloroethyl at 77%) .
  • Electrophilicity Analysis : Compute molecular descriptors (e.g., LUMO energy) to predict reactivity; 2-chloroethyl derivatives show higher electrophilicity, increasing off-target interactions .

Analytical and Experimental Design Considerations

Q. What strategies optimize the crystallization of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride for X-ray studies?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF/water mixtures) to induce slow crystallization .
  • Thermal Stability : Confirm melting point (>160°C) via DSC to avoid decomposition during crystal growth .

Q. How can HRMS and 2D NMR resolve structural ambiguities in carbamate derivatives with similar substituents?

  • Methodological Answer :

  • HRMS Isotope Patterns : Differentiate chlorine-containing analogs (e.g., Dabigatran Impurity 7, C₂₉H₃₃N₇O₃) from non-halogenated derivatives using isotopic peaks .
  • NOESY : Identify spatial proximity between the hexyl chain and aromatic protons to confirm regiochemistry .

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